Cas no 74531-87-6 (ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate)

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate structure
74531-87-6 structure
Product Name:ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
Numero CAS:74531-87-6
MF:C13H12N2O3S
MW:276.310981750488
CID:1768354
PubChem ID:1861346
Update Time:2025-04-21

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • Acetic acid, 2-oxo-2-[(4-phenyl-2-thiazolyl)amino]-, ethyl ester
    • ethyl 2-oxo-2-(4-phenylthiazol-2-ylamino)acetate
    • ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • F 1863
    • 74531-87-6
    • ethyl oxo{[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}acetate
    • Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
    • AKOS037624865
    • DA-03135
    • CHEMBL280302
    • STL362970
    • DTXSID60225535
    • AB00098137-01
    • SCHEMBL11139118
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle
    • Ethyl ((4-phenyl-2-thiazolyl)amino)oxoacetate
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle [French]
    • AKOS000624413
    • Ethyl N-(4-phenylthiazol-2-yl)oxamate
    • Oxamic acid, N-(4-phenyl-2-thiazolyl)-, ethyl ester
    • N-(4-Phenyl-thiazol-2-yl)-oxalamic acid ethyl ester
    • STL568613
    • Inchi: 1S/C13H12N2O3S/c1-2-18-12(17)11(16)15-13-14-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
    • Chiave InChI: JSDDXJXVRWCEBV-UHFFFAOYSA-N
    • Sorrisi: S1C=C(C2C=CC=CC=2)N=C1NC(C(=O)OCC)=O

Proprietà calcolate

  • Massa esatta: 276.05696
  • Massa monoisotopica: 276.05686342g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 332
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 96.5Ų

Proprietà sperimentali

  • PSA: 68.29
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso